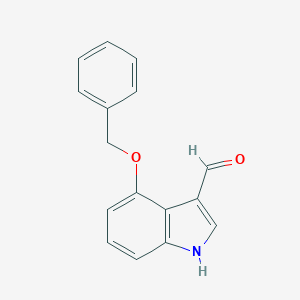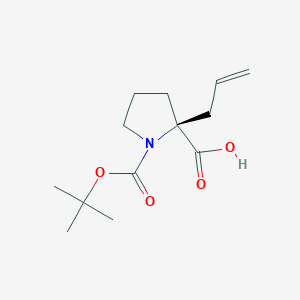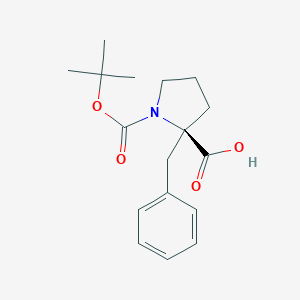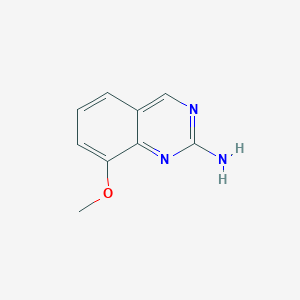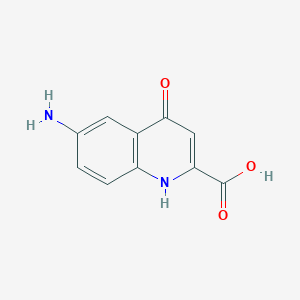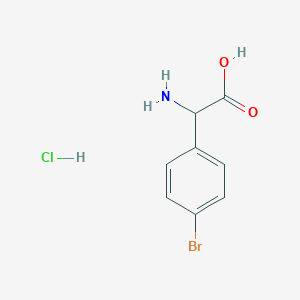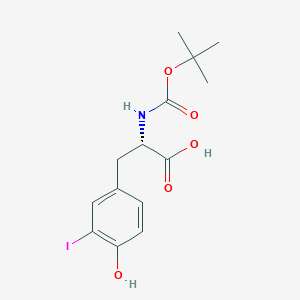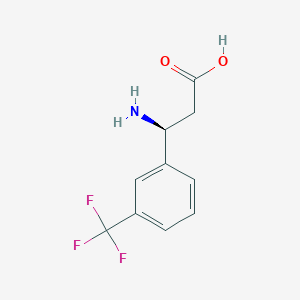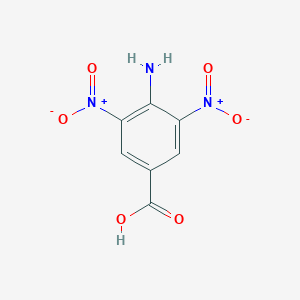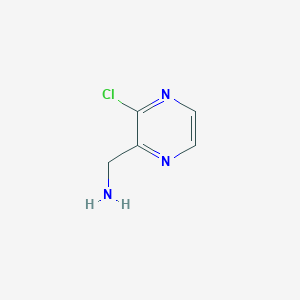
(3-Chloropyrazin-2-yl)methanamine
Overview
Description
(3-Chloropyrazin-2-yl)methanamine: is an organic compound with the molecular formula C5H6ClN3 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methanamine group at the second position of the pyrazine ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Mode of Action
It is known that the compound can interact with various biological targets, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanamine . For instance, ventilation can remove or dilute an air contaminant if designed properly . .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Chloropyrazin-2-yl)methanamine can be synthesized through the reduction of 3-chloropyrazine-2-carbonitrile . The reduction is typically carried out in acetic acid using Raney Nickel as a catalyst. The reaction is performed under hydrogen gas at room temperature. After the reaction, the mixture is filtered to remove the catalyst, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: (3-Chloropyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides[][3].
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas in the presence of catalysts like palladium or Raney Nickel.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide[][3].
Major Products:
Substitution: Formation of various substituted pyrazines.
Reduction: Formation of amines and other reduced derivatives.
Oxidation: Formation of pyrazine oxides[][3].
Scientific Research Applications
Chemistry: (3-Chloropyrazin-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and activity of pyrazine-based drugs .
Medicine: this compound is a key intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents. Its derivatives are explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Comparison with Similar Compounds
2-Chloropyrazine: Similar structure but with the chlorine atom at the second position.
3-Bromopyrazin-2-yl)methanamine: Bromine instead of chlorine.
2-Aminomethyl-3-chloropyrazine: Similar structure with an aminomethyl group.
Uniqueness: (3-Chloropyrazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the third position and the methanamine group at the second position makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCTQRYFHFTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363787 | |
| Record name | (3-chloropyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-15-8 | |
| Record name | (3-chloropyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3-chloropyrazin-2-yl)methanamine in pharmaceutical chemistry?
A1: this compound is a key intermediate in the synthesis of acalabrutinib []. Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for the development and function of B lymphocytes. By inhibiting BTK, acalabrutinib disrupts B-cell signaling and proliferation, making it effective in treating certain B-cell malignancies. The optimized synthesis of this compound, as described in the paper, is crucial for large-scale production of acalabrutinib, enabling its development as a therapeutic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
